molecular formula C20H28N2O5 B14339587 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14339587
M. Wt: 376.4 g/mol
InChI Key: YVEXQNLCERIWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diazaspiro[34]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a spirocyclic structure

Preparation Methods

The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of a spirocyclic amine with a carboxylic acid derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester stands out due to its unique spirocyclic structure and diverse applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-10-6-9-20(22)13-21(17(20)23)12-14-7-8-15(25-4)11-16(14)26-5/h7-8,11H,6,9-10,12-13H2,1-5H3

InChI Key

YVEXQNLCERIWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CN(C2=O)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.